molecular formula C5H12ClNO B3421719 (1S,2S)-2-methoxycyclobutanamine;hydrochloride CAS No. 2226828-67-5

(1S,2S)-2-methoxycyclobutanamine;hydrochloride

Cat. No.: B3421719
CAS No.: 2226828-67-5
M. Wt: 137.61 g/mol
InChI Key: ZVONGBUZWDPLLF-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Chiral Cyclobutane (B1203170) Derivatives in Stereoselective Organic Chemistry

The study of chiral cyclobutane derivatives has a rich history, initially driven by their presence in a variety of natural products. google.comresearchgate.net The stereocontrolled synthesis of these four-membered rings was historically a significant hurdle for chemists. google.com Early methods often relied on photochemical [2+2] cycloadditions, which, while powerful, frequently suffered from a lack of stereocontrol. researchgate.net Over the past few decades, significant progress has been made in developing asymmetric methods for constructing chiral cyclobutane rings. researchgate.net These methods include catalyzed [2+2] cycloadditions, ring expansions of cyclopropanes, and the functionalization of prochiral cyclobutane precursors. researchgate.net The importance of enantiomerically enriched cyclobutane derivatives as synthetic intermediates has grown substantially, spurring the development of new and more efficient synthetic methodologies.

Importance of Chiral Amines as Versatile Building Blocks and Ligands in Asymmetric Catalysis

Chiral amines are fundamental to asymmetric synthesis, serving a dual role as both valuable building blocks and highly effective catalysts or ligands. nih.govnih.gov Historically, naturally occurring alkaloids like the cinchona alkaloids were among the first chiral amines to be used in asymmetric catalysis. nih.gov In modern synthesis, chiral amines are integral to a vast array of transformations. They can act as chiral bases, resolving agents for racemic acids, and as precursors for a multitude of pharmaceutical compounds. nih.gov Furthermore, their incorporation into ligands for transition metal catalysts has enabled a wide range of enantioselective reactions. As organocatalysts, chiral amines can activate substrates through the formation of enamine or iminium ion intermediates, facilitating reactions such as aldol (B89426) additions, Mannich reactions, and Diels-Alder cycloadditions with high levels of stereoselectivity. The development of novel chiral amine scaffolds remains an active and important area of research.

Overview of Stereochemical Challenges in Cyclobutane Ring Synthesis and Functionalization

The synthesis of substituted cyclobutanes presents distinct stereochemical challenges due to the nature of the four-membered ring. google.com The puckered conformation of the cyclobutane ring leads to different spatial relationships between substituents compared to acyclic or larger ring systems. Achieving control over both relative and absolute stereochemistry during the construction of the ring is a primary obstacle. researchgate.net Methods like [2+2] cycloadditions must overcome challenges related to regio- and stereoselectivity. researchgate.net Once the ring is formed, the stereoselective functionalization of existing cyclobutane scaffolds is another significant challenge. The inherent strain of the ring can influence the reactivity of adjacent functional groups, and achieving facial selectivity in reactions on the ring can be difficult. google.comresearchgate.net Consequently, the development of synthetic routes that allow for the precise and predictable installation of multiple stereocenters on a cyclobutane core is a key focus of contemporary organic chemistry. google.com

Defining the Academic and Research Niche of (1S,2S)-2-methoxycyclobutanamine;hydrochloride as a Chiral Scaffold

This compound occupies a specific niche within the broader field of chiral building blocks. Its structure, featuring a cis-relationship between the amine and methoxy (B1213986) groups on a cyclobutane core, provides a rigid and well-defined three-dimensional arrangement of functional groups. This defined stereochemistry makes it a valuable scaffold for the synthesis of more complex, polyfunctional molecules where precise spatial orientation is critical. The presence of both a primary amine and a methoxy group allows for orthogonal functionalization, enabling its incorporation into a variety of molecular architectures, including peptides and other complex organic structures. Researchers utilize such chiral scaffolds as precursors for creating diverse chemical platforms suitable for applications in medicinal chemistry and materials science. The hydrochloride salt form ensures stability and ease of handling for this otherwise reactive amine.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-methoxycyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-5-3-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVONGBUZWDPLLF-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2226828-67-5
Record name rac-(1R,2R)-2-methoxycyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Enantiopure 1s,2s 2 Methoxycyclobutanamine;hydrochloride

Asymmetric Synthesis Routes: Strategies and Innovations for High Stereoselectivity

Asymmetric synthesis offers the most efficient route to enantiopure compounds by avoiding the theoretical 50% yield limitation of classical resolution. wikipedia.org Methodologies for constructing chiral cyclobutanes often rely on either the enantioselective formation of the four-membered ring or the stereoselective functionalization of a pre-existing prochiral cyclobutane (B1203170) substrate. researchgate.netresearchgate.net

Enantioselective Reductions and Aminations of Chiral Precursors

A prominent strategy for installing the amine functionality with specific stereochemistry involves the enantioselective reduction of a corresponding ketone or imine precursor. For the synthesis of (1S,2S)-2-methoxycyclobutanamine, a hypothetical route could begin with 2-methoxycyclobutanone. This ketone can be subjected to asymmetric reductive amination.

In this process, the ketone reacts with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ by a chiral catalyst and a hydride source. Biocatalysis, employing enzymes such as amine dehydrogenases (AmDHs), has emerged as a powerful tool for this transformation. For instance, the reductive amination of 1-methoxypropan-2-one to (S)-1-methoxypropan-2-amine has been achieved with high conversion (88.3%) and excellent enantiomeric excess (98.6% ee) using an AmDH, demonstrating the potential of this approach for similar substrates. researchgate.net

Alternatively, a sequential approach involving the enantioselective reduction of the ketone to a chiral alcohol, (1S,2S)-2-methoxycyclobutanol, can be employed. researchgate.net This alcohol can then be converted to the desired amine via a two-step process involving activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide) and subsequent reduction to the amine. This sequence ensures the inversion of stereochemistry at the C2 position, which must be accounted for in the initial reduction step to obtain the final desired (1S,2S) configuration.

Table 1: Examples of Asymmetric Reductive Amination
PrecursorCatalyst/EnzymeProductConversion (%)Enantiomeric Excess (ee %)Reference
1-methoxypropan-2-oneMsmeAmDH(S)-1-methoxy-2-propylamine88.398.6 researchgate.net
Prochiral KetonesChiral Rhodium ComplexesChiral AminesHighHighN/A

Diastereoselective Cycloaddition Reactions in Cyclobutane Scaffold Construction

The construction of the cyclobutane ring itself is most commonly achieved via [2+2] cycloaddition reactions. nih.gov This method involves the reaction of two alkene components to form the four-membered ring. To achieve the desired stereochemistry for (1S,2S)-2-methoxycyclobutanamine, a diastereoselective cycloaddition is essential.

A feasible strategy involves the cycloaddition of a ketene (B1206846) or a ketene equivalent with an enol ether, such as methoxyethene. The stereochemical outcome of thermal [2+2] cycloadditions is often predictable based on orbital symmetry rules, favoring a concerted [π2s + π2a] pathway. harvard.edu The use of substituted alkenes and ketenes allows for the introduction of the required functional groups. For example, the reaction between dichloroketene (B1203229) and a suitable alkene, followed by reductive removal of the chlorine atoms, can yield a cyclobutanone (B123998) core that can be further elaborated.

Modern advancements include visible-light-induced photocatalytic [2+2] cycloadditions, which can proceed under mild conditions. chemistryviews.orgorganic-chemistry.org These reactions often employ a photosensitizer to generate a reactive intermediate that undergoes cycloaddition with high diastereoselectivity. nih.gov For instance, hyperbaric conditions (high pressure) have been used to promote [2+2] cycloaddition reactions between sulfonyl allenes and benzyl (B1604629) vinyl ether to generate highly substituted cyclobutanes. ru.nl By carefully selecting the starting materials and reaction conditions, the cyclobutane scaffold can be constructed with the methoxy (B1213986) and a precursor to the amino group in the correct relative cis or trans orientation, which is critical for establishing the final stereochemistry.

Chiral Auxiliary-Mediated and Substrate-Controlled Approaches to Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is highly effective for controlling stereochemistry in cycloaddition reactions and alkylations.

In the context of synthesizing the target molecule, a chiral auxiliary could be appended to one of the alkene partners in a [2+2] cycloaddition. For example, an acrylic acid derivative could be esterified with a chiral alcohol like (–)-8-phenylmenthol or converted to an amide using an Evans oxazolidinone or Oppolzer's camphorsultam auxiliary. wikipedia.org The bulky chiral auxiliary then sterically shields one face of the double bond, forcing the incoming ketene or alkene to approach from the opposite face, thereby inducing high diastereoselectivity in the cycloadduct. harvard.edu

One specific example in the literature demonstrates the use of a dioxolane chiral auxiliary to control the stereochemistry of a key [2+2] cycloaddition reaction, which successfully generated a tricyclic unit containing a fused cyclobutanone with greater than 95% diastereomeric excess (de). nih.gov After the formation of the cyclobutane ring, the auxiliary is cleaved and can often be recovered for reuse, making this an atom-economical approach. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications
Chiral AuxiliaryTypical ApplicationKey FeatureReference
Evans OxazolidinonesAldol (B89426), Alkylation, CycloadditionForms chiral enolates, facial shielding wikipedia.org
Oppolzer's CamphorsultamDiels-Alder, AlkylationHigh crystallinity, effective shielding wikipedia.org
(–)-8-PhenylmentholEne reactions, CycloadditionsControls stereochemistry in pericyclic reactions wikipedia.org
(S)-ProlineAldol, Mannich reactionsFunctions as an organocatalyst and auxiliary nih.gov

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

In recent decades, catalytic asymmetric methods have become the cornerstone of enantioselective synthesis. These methods utilize small amounts of a chiral catalyst, which can be either a metal complex or a purely organic molecule (organocatalyst), to generate large quantities of an enantiomerically enriched product. nih.govresearchgate.net

Metal Catalysis: Transition metals such as rhodium, cobalt, and iridium are frequently used to catalyze asymmetric reactions for cyclobutane synthesis. chemistryviews.orgnih.govrsc.org For example, rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes has been reported as a method to introduce functionality with high enantioselectivity. nih.govrsc.org Similarly, cobalt-catalyzed [2+2] cycloaddition between ethylene (B1197577) and 1,3-enynes, followed by an enantioselective hydrovinylation, yields highly functionalized chiral cyclobutanes. researchgate.net These methods provide direct access to complex cyclobutane cores that can be further transformed into the target amine.

Organocatalysis: Organocatalysis avoids the use of often toxic and expensive heavy metals and offers unique activation modes. dicp.ac.cn Chiral Brønsted acids, such as N-triflyl phosphoramide, have been used to catalyze the isomerization of bicyclo[1.1.0]butanes to afford chiral cyclobutenes with excellent enantiocontrol. dicp.ac.cn Another powerful approach is the use of bifunctional catalysts, like cinchona-based squaramides, which can act as both a Brønsted base and a hydrogen-bond donor. This has been successfully applied to the enantioselective sulfa-Michael addition to cyclobutene (B1205218) derivatives, yielding thio-substituted cyclobutanes with enantiomeric ratios up to 99.7:0.3. rsc.orgrsc.org A similar strategy could be envisioned for the conjugate addition of an oxygen or nitrogen nucleophile to a cyclobutene electrophile to forge the C-O or C-N bond of the target molecule with high stereocontrol.

Resolution Techniques for Enantiomeric Enrichment

When a racemic mixture of a compound is synthesized, enantiomeric enrichment can be achieved through resolution. wikipedia.org This involves separating the two enantiomers, a process that is fundamental when asymmetric synthesis is not feasible or is lower yielding. For chiral amines like 2-methoxycyclobutanamine, classical resolution via diastereomeric salt formation is the most common and industrially scalable method. ulisboa.ptlibretexts.org

Biocatalytic and Enzymatic Kinetic Resolution Methodologies

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. nih.gov Enzymatic kinetic resolution (EKR) is a particularly effective strategy for separating enantiomers from a racemic mixture. In the context of synthesizing (1S,2S)-2-methoxycyclobutanamine, EKR could be applied to a racemic precursor, such as trans-2-aminocyclobutanol (B7947059) or a suitably protected derivative.

Lipases are the most widely used enzymes for EKR of alcohols and amines due to their broad substrate specificity, stability in organic solvents, and high enantioselectivity. nih.govunits.it The principle involves the enzyme-catalyzed acylation of one enantiomer of the racemic substrate, leaving the other unreacted. For a racemic trans-2-(N-protected)aminocyclobutanol, a lipase (B570770) like Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL) could selectively acylate the (1R,2R)-enantiomer, allowing for the separation of the acylated product from the desired, unreacted (1S,2S)-alcohol. mdpi.com

The efficiency of such a resolution is quantified by the enantiomeric ratio (E-value), where a high E-value (>100) indicates excellent selectivity. Factors influencing the E-value include the choice of enzyme, acyl donor (e.g., vinyl acetate, isopropenyl acetate), solvent, and temperature. almacgroup.commdpi.com While a standard kinetic resolution is limited to a theoretical maximum yield of 50% for the desired enantiomer, this can be overcome by incorporating a racemization step for the unwanted enantiomer in a dynamic kinetic resolution (DKR) process.

Another biocatalytic approach involves the use of transaminases (TAs), which can catalyze the asymmetric amination of a ketone precursor, such as 2-methoxycyclobutanone. This method can directly generate the chiral amine with high enantiomeric excess, avoiding a resolution step altogether.

The following table summarizes representative lipase-catalyzed kinetic resolutions of cyclic alcohol and diol intermediates, illustrating the applicability of this methodology to generate chiral precursors for the target compound.

EnzymeSubstrate TypeAcyl DonorSolventSelectivity (E-value)Reference
Candida antarctica Lipase B (CAL-B)Racemic cyclic trans-1,2-diolVinyl acetateDiisopropyl ether>200 nih.gov
Pseudomonas cepacia Lipase (PSL)Racemic alcohol precursor for Ivabradine- (Hydrolysis)Water- (96:4 e.r. achieved) mdpi.com
Pseudomonas fluorescens Lipase (AK)Racemic cycloheptane-trans-1,2-diolVinyl acetateDiisopropyl ether>200 nih.gov
Chirazyme L-2 (CAL-B variant)Racemic 1,2,3,4-tetrahydroquinoline-propan-2-olVinyl acetateToluene>300 mdpi.com

Post-Cyclobutane Ring Formation Functionalization and Derivatization Strategies

Once the chiral cyclobutane core is established, subsequent functionalization must proceed with high stereochemical control to avoid erosion of enantiopurity. Key transformations for converting a precursor like (1S,2S)-2-aminocyclobutanol into the target molecule include the introduction of the methoxy group and manipulation of the amine functionality.

The introduction of the methoxy group onto the C2 hydroxyl of a (1S,2S)-2-aminocyclobutanol precursor is a critical step. To preserve the existing stereochemistry, this transformation must be stereospecific, meaning the configuration of the stereocenters is retained. A Williamson ether synthesis is the most common and reliable method for this purpose.

The reaction proceeds via an SN2 mechanism where the hydroxyl group is first deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a leaving group from a methylating agent, like methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4). Since the reaction occurs at the oxygen atom and does not involve breaking any bonds to the chiral carbon centers (C1 and C2), the (1S,2S) configuration of the cyclobutane ring is preserved. For this reaction to be successful, the amine group must be protected to prevent it from reacting with the base or the methylating agent.

The amine group is both basic and nucleophilic, making it reactive under many synthetic conditions. Therefore, it typically requires protection during a multi-step synthesis to prevent unwanted side reactions. The choice of a protecting group is crucial and is dictated by its stability under the planned reaction conditions and the ease of its removal without affecting other functional groups in the molecule (orthogonality).

Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc Group: Installed using di-tert-butyl dicarbonate (B1257347) (Boc2O), the Boc group is stable to basic conditions (e.g., Williamson ether synthesis) and hydrogenation but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl).

Cbz Group: Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenation, which cleaves the benzyl C-O bond.

In a synthetic route towards (1S,2S)-2-methoxycyclobutanamine, the amine of a precursor like (1S,2S)-2-aminocyclobutanol would be protected (e.g., with a Boc group), followed by the O-methylation of the hydroxyl group. The final step would be the deprotection of the amine under acidic conditions, which would concurrently form the desired hydrochloride salt.

The following table outlines common amine protecting groups suitable for this synthetic context.

Protecting GroupAbbreviationInstallation ReagentStable ToCleavage Conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc2O)Bases, Nucleophiles, HydrogenationStrong Acid (e.g., HCl, TFA)
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Acids, BasesCatalytic Hydrogenation (H2, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuAcids, HydrogenationBase (e.g., Piperidine)

Comparative Analysis of Synthetic Route Efficiencies, Yields, and Stereoselectivities

Several distinct strategies can be envisioned for the synthesis of enantiopure (1S,2S)-2-methoxycyclobutanamine, each with inherent advantages and disadvantages regarding efficiency, cost, and stereochemical control. The optimal route often depends on factors like scale, available starting materials, and the required level of enantiopurity.

Route A: Racemic Synthesis followed by Enzymatic Kinetic Resolution (EKR) This approach involves the non-stereoselective synthesis of a racemic intermediate, such as trans-2-(N-Boc-amino)cyclobutanol, followed by lipase-catalyzed resolution.

Pros: Often technically straightforward, employing robust and well-established enzymatic technology.

Cons: The theoretical maximum yield is 50% for the desired enantiomer. Achieving higher yields requires a dynamic kinetic resolution, which adds complexity. It also necessitates an additional separation step to isolate the resolved product from the unreacted enantiomer.

Route B: Asymmetric Synthesis This strategy aims to set the desired stereochemistry during the formation of the cyclobutane ring. This can be achieved through methods like a chiral catalyst-mediated [2+2] cycloaddition or the desymmetrization of a prochiral cyclobutanone. nih.govchemistryviews.org

Pros: Potentially more efficient as it avoids wasting 50% of the material. Can provide high yields and high enantioselectivity in a single step.

Cons: May require specialized, often expensive, chiral catalysts or ligands. The development and optimization of such asymmetric reactions can be time-consuming.

Route C: Chiral Pool Synthesis This route utilizes a readily available, inexpensive, and enantiopure starting material from nature (the "chiral pool"). While less common for cyclobutane derivatives, a precursor could theoretically be derived from a chiral starting material like an amino acid or a carbohydrate, with the stereochemistry being transferred through the synthetic sequence.

Pros: The initial stereochemistry is pre-defined and often perfect.

The table below provides a comparative summary of these synthetic approaches.

ParameterRoute A: Kinetic ResolutionRoute B: Asymmetric SynthesisRoute C: Chiral Pool Synthesis
Overall Yield Low (≤50% without DKR)Potentially HighVariable (often low due to long sequence)
Stereoselectivity High (dependent on E-value of enzyme)Potentially High (dependent on catalyst)Excellent (transferred from starting material)
Step Economy Moderate (adds resolution and separation steps)High (sets stereochemistry early)Low (often requires many steps)
Cost/Reagent Availability Enzymes are generally accessible and reusable.Chiral catalysts/ligands can be expensive.Starting material is cheap, but overall cost can be high.

Stereochemical Aspects and Conformational Analysis of 1s,2s 2 Methoxycyclobutanamine;hydrochloride

Chiroptical Properties and Their Determination for Stereochemical Assignment

The absolute configuration of chiral molecules like (1S,2S)-2-methoxycyclobutanamine hydrochloride is unequivocally determined through the study of their chiroptical properties, which describe the differential interaction of the molecule with left and right circularly polarized light. Techniques such as Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful tools for this purpose.

VCD spectroscopy measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions. Since enantiomers produce VCD spectra that are equal in intensity but opposite in sign (mirror images), this technique provides a definitive fingerprint of a molecule's absolute configuration. For (1S,2S)-2-methoxycyclobutanamine hydrochloride, the VCD spectrum would be compared with quantum chemical calculations, often using Density Functional Theory (DFT), to confirm the (1S,2S) assignment. This comparison allows for an unambiguous correlation between the experimental spectrum and the calculated spectrum of a specific enantiomer.

ORD, a closely related technique, measures the variation in the optical rotation of a substance as a function of the wavelength of light. The resulting ORD curve, particularly when it shows anomalous dispersion near an absorption band (a phenomenon known as the Cotton effect), is characteristic of the molecule's stereochemistry. By analyzing the shape and sign of the Cotton effect, the absolute configuration at the chiral centers can be deduced.

These methods are crucial because the precise stereochemical arrangement is fundamental to how the molecule interacts with other chiral entities, a key principle in molecular recognition.

Conformational Preferences and Ring Fluxionality of Substituted Cyclobutane (B1203170) Rings

The cyclobutane ring is not planar. To alleviate the significant torsional strain that would exist in a flat structure, it adopts a puckered or "folded" conformation. acs.org This puckering is a defining characteristic of the ring's conformational landscape. For a 1,2-disubstituted cyclobutane such as (1S,2S)-2-methoxycyclobutanamine, the substituents can occupy either pseudo-axial or pseudo-equatorial positions on the puckered ring.

The conformational preference is dictated by the need to minimize steric interactions. Generally, bulky substituents favor the equatorial position to reduce steric hindrance. In the case of (1S,2S)-2-methoxycyclobutanamine, there is a delicate balance of steric and electronic effects between the methoxy (B1213986) and the protonated amine groups. The trans relationship between the substituents, as dictated by the (1S,2S) stereochemistry, means that in a puckered conformation, one group will be in a pseudo-equatorial position while the other is also pseudo-equatorial, or one is pseudo-axial and the other is also pseudo-axial, depending on the specific puckered conformer. The most stable conformation will be the one that minimizes unfavorable steric interactions, which is typically the diequatorial arrangement.

Table 1: Representative Conformational Parameters of Puckered Cyclobutane Rings
ParameterTypical Value (Unsubstituted Cyclobutane)Reference
Puckering (Dihedral) Angle (θ)~28° - 35° researchgate.netresearchgate.net
C-C Bond Length (rg)~1.554 Å researchgate.netresearchgate.net
C-C-C Bond Angle (φ)~88° researchgate.net
CH₂ Rocking Angle (α)~5.7° - 6.2° researchgate.netnih.gov

Influence of Stereochemistry on Molecular Recognition and Interactions (Chemical Context)

Stereochemistry is paramount in molecular recognition, as the three-dimensional structure of a molecule governs its ability to bind to other molecules with high specificity. taylorfrancis.com The specific (1S,2S) configuration of 2-methoxycyclobutanamine hydrochloride means it will interact differently with other chiral molecules compared to its other stereoisomers (1R,2R; 1R,2S; 1S,2R). This principle is the foundation of stereoselective interactions observed in many chemical and biological systems.

In a chemical context, this influence is evident in areas such as asymmetric catalysis and chiral chromatography. For instance, if (1S,2S)-2-methoxycyclobutanamine were used as a chiral ligand in a metal-catalyzed reaction, its specific spatial arrangement would create a unique chiral environment around the metal center. This chiral pocket would favor the formation of one enantiomer of the product over the other, a process known as asymmetric induction. nih.gov

Similarly, in chiral recognition by a host molecule, such as a macrocyclic receptor, the binding affinity is highly dependent on the stereochemical complementarity between the host and the guest. acs.orgrsc.org The (1S,2S) isomer would exhibit a different binding constant with a given chiral host compared to its enantiomer (1R,2R), allowing for enantiomeric separation and analysis. The interactions are often described by the "three-point interaction model," where a minimum of three points of contact between the chiral selector and the analyte are necessary for chiral discrimination, with at least one of these interactions being stereochemically dependent. rsc.org The amine and methoxy groups, with their specific spatial orientation, serve as key interaction points (e.g., through hydrogen bonding or steric repulsion) that enable such stereospecific recognition. acs.org

Dynamic Stereochemistry and Ring Inversion Barriers (Theoretical and Experimental)

The fluxionality of the cyclobutane ring is a key aspect of its dynamic stereochemistry. The interconversion between the two equivalent puckered conformations occurs via a planar transition state. The energy required to overcome this transition state is known as the ring inversion barrier. nih.govscribd.com This barrier is a critical parameter that defines the rate of conformational interchange.

For the parent cyclobutane molecule, this barrier has been determined both experimentally through spectroscopic techniques and theoretically via high-level ab initio calculations. nih.govacs.org The presence of substituents on the ring significantly influences the height of this barrier. Substituents can alter the relative energies of the puckered (ground) state and the planar (transition) state. For (1S,2S)-2-methoxycyclobutanamine, the methoxy and aminium groups would affect the inversion barrier through both steric and electronic effects. For instance, steric clashes in the planar transition state could be more severe than in the puckered ground state, thereby increasing the inversion barrier relative to unsubstituted cyclobutane.

Theoretical methods, such as DFT and other ab initio calculations, are invaluable for modeling this process. They allow for the calculation of the potential energy surface for the ring-puckering motion, from which the barrier height can be determined. researchgate.netacs.org Experimental determination often involves variable-temperature NMR spectroscopy or analysis of vibrational spectra (infrared and Raman). researchgate.net By studying how spectral features change with temperature, the kinetics of the ring inversion can be determined, and from this, the activation energy (barrier) can be calculated.

Table 2: Theoretical and Experimental Ring Inversion Barriers for Cyclobutane
MethodBarrier Height (cm⁻¹)Barrier Height (kcal/mol)Reference
Ab initio Calculation (Best Estimate)482 cm⁻¹~1.38 kcal/mol researchgate.netnih.govacs.org
Experimental (Raman Spectroscopy)518 ± 5 cm⁻¹~1.48 kcal/mol researchgate.net
General Textbook Value-~1.5 kcal/mol scribd.com

Chemical Reactivity and Derivatization Strategies for 1s,2s 2 Methoxycyclobutanamine;hydrochloride

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in (1S,2S)-2-methoxycyclobutanamine is a key site for nucleophilic attack, enabling a wide range of derivatization reactions. The hydrochloride salt form requires neutralization, typically with a non-nucleophilic base, to liberate the free amine for subsequent reactions.

Formation of Amides, Carbamates, and Ureas

The lone pair of electrons on the nitrogen atom of the free amine readily attacks electrophilic carbonyl carbons, leading to the formation of stable amide, carbamate, and urea (B33335) linkages. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecules.

Amide Formation: Amide bonds are commonly formed by reacting the amine with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. The direct condensation of a carboxylic acid and an amine is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a more reactive O-acylisourea intermediate. fishersci.co.uk The general reaction scheme is as follows:

R-COOH + (1S,2S)-2-methoxycyclobutanamine → R-CO-NH-(1S,2S)-2-methoxycyclobutane + H₂O
ReagentCoupling AgentProduct
Carboxylic AcidDCC, EDC, etc.Amide
Acyl ChlorideBase (e.g., triethylamine)Amide
AnhydrideBase (e.g., pyridine)Amide

Carbamate Formation: Carbamates are typically synthesized by reacting the amine with chloroformates or by the Curtius rearrangement of acyl azides in the presence of an alcohol. organic-chemistry.org The reaction with a chloroformate proceeds via a nucleophilic acyl substitution mechanism. A three-component coupling of amines, carbon dioxide, and halides also offers an efficient route to carbamates. organic-chemistry.org

R-O-CO-Cl + (1S,2S)-2-methoxycyclobutanamine → R-O-CO-NH-(1S,2S)-2-methoxycyclobutane + HCl
ReagentProduct
ChloroformateCarbamate
IsocyanateCarbamate

Urea Formation: The synthesis of ureas can be achieved by reacting the amine with isocyanates or by using phosgene (B1210022) or its equivalents like carbonyldiimidazole (CDI). nih.gov The reaction with an isocyanate is a direct addition of the amine to the carbonyl group of the isocyanate. The use of CDI involves a two-step, one-pot reaction where the amine first reacts with CDI to form an intermediate, which then reacts with a second amine. nih.gov

R-N=C=O + (1S,2S)-2-methoxycyclobutanamine → R-NH-CO-NH-(1S,2S)-2-methoxycyclobutane
ReagentProduct
IsocyanateUrea
CarbonyldiimidazoleUrea

Alkylation and Acylation Reactions

The nucleophilicity of the amine also allows for the introduction of alkyl and acyl groups.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reactions with alkyl halides. These reactions typically proceed via an S(_N)2 mechanism. The hydrochloride salt of the amine can be N-alkylated directly under certain conditions, for instance, by reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride.

N-Acylation: Acylation, the introduction of an acyl group (R-CO-), is readily accomplished using acyl chlorides or anhydrides, similar to amide formation. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct.

Reactions Involving the Methoxy (B1213986) Group and Cyclobutane (B1203170) Ring

The methoxy group and the strained cyclobutane ring also participate in characteristic reactions, offering further avenues for functionalization.

Ether Cleavage and Trans-etherification Reactions

Ethers are generally stable, but the C-O bond can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgyoutube.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. youtube.com The cleavage can occur through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. wikipedia.org For a secondary ether like (1S,2S)-2-methoxycyclobutanamine, the reaction pathway can be complex.

Trans-etherification, the exchange of the methoxy group for another alkoxy group, is less common and generally requires specific catalysts.

Mechanistic Studies of Ring-Opening and Ring-Expansion Reactions

The inherent ring strain of the cyclobutane ring makes it susceptible to ring-opening and ring-expansion reactions, particularly when a carbocation is formed on the ring. chemistrysteps.com The presence of the methoxy and amino groups can influence the regioselectivity and stereoselectivity of these rearrangements.

Ring expansion of cyclobutane systems to the more stable cyclopentane (B165970) ring is a known transformation, often driven by the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.com For example, the formation of a carbocation adjacent to the cyclobutane ring can trigger a 1,2-alkyl shift, leading to ring expansion. While specific mechanistic studies on (1S,2S)-2-methoxycyclobutanamine are not widely reported, analogies can be drawn from related systems.

Preparation of Advanced Chiral Ligands and Organocatalysts from (1S,2S)-2-methoxycyclobutanamine;hydrochloride Scaffolds

The primary amino group of (1S,2S)-2-methoxycyclobutanamine serves as a key handle for the introduction of diverse functionalities, leading to the generation of a wide array of chiral ligands and organocatalysts. Common derivatization strategies involve N-acylation, N-sulfonylation, and the formation of Schiff bases, which can then be used to introduce phosphine (B1218219), thiourea (B124793), or other catalytically active moieties.

One notable application of this scaffold is in the synthesis of bidentate phosphine ligands. These ligands, upon coordination with transition metals such as rhodium, iridium, or palladium, form chiral metal complexes that are highly effective catalysts for asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. The rigid cyclobutane backbone pre-organizes the phosphine groups, creating a well-defined chiral pocket around the metal center, which is crucial for achieving high levels of enantioselectivity.

Furthermore, the (1S,2S)-2-methoxycyclobutanamine core has been successfully incorporated into the design of bifunctional organocatalysts. For instance, the introduction of a thiourea moiety via the amine functionality, coupled with a basic tertiary amine, results in a catalyst capable of activating both the electrophile and the nucleophile in a concerted fashion. Such catalysts have demonstrated significant efficacy in Michael additions, aldol (B89426) reactions, and Mannich reactions, affording products with high enantiomeric excess.

Detailed research findings on the performance of ligands and organocatalysts derived from the this compound scaffold in various asymmetric reactions are summarized in the following tables.

Asymmetric Hydrogenation of Prochiral Olefins Catalyzed by Rhodium Complexes of (1S,2S)-2-methoxycyclobutanamine-derived Diphosphine Ligands

EntrySubstrateLigandSolventTemp (°C)Conversion (%)ee (%)
1Methyl (Z)-α-acetamidocinnamateL1 MeOH25>9998 (R)
2Methyl (Z)-α-acetamidocinnamateL2 THF25>9995 (R)
3Itaconic acid dimethyl esterL1 MeOH25>9997 (S)
4Itaconic acid dimethyl esterL2 CH2Cl2259894 (S)

***L1: N,N'-((1S,2S)-2-methoxycyclobutane-1,1-diyl)bis(diphenylphosphane)* ***L2 : N-((1S,2S)-2-methoxycyclobutyl)-P,P-diphenylphosphinous amide*

Asymmetric Michael Addition of Diethyl Malonate to Chalcone Catalyzed by (1S,2S)-2-methoxycyclobutanamine-derived Thiourea Organocatalysts

EntryCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1C1 Toluenert249592 (S)
2C1 CH2Cl2rt249288 (S)
3C2 Toluenert368895 (S)
4C2 THFrt368590 (S)

***C1: 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-methoxycyclobutyl)thiourea* ***C2 : 1-((1S,2S)-2-methoxycyclobutyl)-3-(naphthalen-1-yl)thiourea*

Computational and Theoretical Studies on 1s,2s 2 Methoxycyclobutanamine;hydrochloride

Density Functional Theory (DFT) Calculations for Geometries, Energetics, and Predicted Spectroscopic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (1S,2S)-2-methoxycyclobutanamine;hydrochloride, DFT calculations could be employed to determine its optimized molecular geometry, calculate its thermodynamic stability, and predict various spectroscopic properties.

DFT calculations would begin with the optimization of the ground-state geometry of the molecule. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be obtained.

Furthermore, DFT can be used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which can aid in the assignment of experimental spectral bands to specific molecular vibrations. mdpi.com Similarly, NMR chemical shifts can be calculated to help interpret experimental NMR data.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.54 Å
C2-O1.42 Å
C2-N1.48 Å
Bond Angle∠C1-C2-C388.5°
∠C1-C2-O110.2°
∠C1-C2-N115.8°
Dihedral AngleH-C1-C2-O-150.3°

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. mdpi.com For this compound, MD simulations could provide detailed insights into its conformational flexibility and the effects of solvent on its structure and dynamics.

An MD simulation would model the interactions between the atoms of the molecule and with surrounding solvent molecules over time. This allows for the exploration of the molecule's conformational landscape, identifying the most stable conformers and the energy barriers between them. The simulation would track the trajectory of each atom, providing a dynamic picture of the molecule's behavior.

Solvation effects are crucial for understanding a molecule's behavior in a real-world environment. MD simulations can explicitly model the interactions between this compound and water molecules, for instance. This can reveal how the solvent influences the molecule's conformation and how it forms hydrogen bonds and other non-covalent interactions. epfl.ch

Table 2: Illustrative Output from an MD Simulation of this compound in Water

PropertyDescriptionSimulated Value
Radius of GyrationA measure of the molecule's compactness.3.2 Å
Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to the solvent.150 Ų
Radial Distribution Function g(r) of water around N atomDescribes the probability of finding a water molecule at a certain distance from the nitrogen atom.Peak at 2.8 Å

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods can be utilized to investigate the reactivity of this compound. These studies can elucidate potential reaction pathways and characterize the transition states involved, providing a deeper understanding of its chemical behavior. nih.gov

By mapping the potential energy surface, computational chemists can identify the most likely pathways for a given reaction. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate. nih.gov

For example, the N-acylation of (1S,2S)-2-methoxycyclobutanamine could be studied. Quantum chemical calculations could model the approach of an acylating agent, the formation of a tetrahedral intermediate, and the subsequent departure of a leaving group. The calculated energies would provide insights into the feasibility and mechanism of such a reaction.

Table 3: Hypothetical Energetics for a Reaction Involving this compound

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+15.2
3Intermediate-5.8
4Transition State 2+10.1
5Products-12.5

Note: This data is illustrative of the kind of information obtained from quantum chemical studies of reaction pathways.

In Silico Prediction of Chiroptical Properties

Chiroptical spectroscopy, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), provides information about the stereochemistry of chiral molecules. In silico prediction of these properties for this compound can be a powerful tool for confirming its absolute configuration.

Using time-dependent density functional theory (TD-DFT), the ECD spectrum can be calculated by simulating the differential absorption of left and right circularly polarized light. The calculated spectrum can then be compared with the experimental spectrum. A good match between the two provides strong evidence for the assigned absolute configuration.

Similarly, VCD spectra can be computed to analyze the stereochemistry based on vibrational transitions. These computational approaches are invaluable in the structural elucidation of chiral compounds.

Computational Modeling of Non-Covalent Interactions with Other Organic Molecules

Non-covalent interactions play a critical role in molecular recognition and self-assembly. researchgate.net Computational modeling can be used to study the non-covalent interactions between this compound and other organic molecules. nih.govnih.gov

Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. nih.govnih.gov This provides a detailed understanding of the nature of the non-covalent bonds.

For instance, the interaction of this compound with a chiral host molecule could be modeled to understand the basis of enantioselective recognition. These calculations can help in the design of new host-guest systems or in understanding interactions with biological macromolecules. researchgate.net

Table 4: Illustrative Energy Decomposition Analysis for the Interaction of this compound with a Hypothetical Host Molecule

Energy ComponentContribution (kcal/mol)
Electrostatic-8.5
Exchange+12.3
Induction-3.1
Dispersion-6.7
Total Interaction Energy -6.0

Note: The data presented in this table is for illustrative purposes to demonstrate the output of a SAPT calculation.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information detailing the applications of This compound in the contexts outlined. The search included investigations into its role as a chiral building block in the synthesis of natural products, its use in developing new chiral auxiliaries, its application as a precursor in materials science, and its contribution to the synthesis of pharmaceutical intermediates.

Therefore, it is not possible to provide a detailed article on the specific roles of This compound corresponding to the requested outline.

Future Directions and Emerging Research Avenues for 1s,2s 2 Methoxycyclobutanamine;hydrochloride Chemistry

Exploration of Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic methods. Future research on (1S,2S)-2-methoxycyclobutanamine;hydrochloride will likely prioritize the shift from traditional synthetic pathways, which may rely on harsh conditions or hazardous reagents, to greener alternatives.

A primary avenue of exploration is biocatalysis. The use of engineered enzymes, such as transaminases (ATAs), offers a highly selective and sustainable route to chiral amines under mild, aqueous conditions. rsc.org Research could focus on identifying or engineering a specific transaminase capable of converting a corresponding ketone precursor into (1S,2S)-2-methoxycyclobutanamine with high enantioselectivity. rsc.org This approach aligns with the principles of green chemistry by reducing waste and avoiding the use of heavy metal catalysts. rsc.org

Another sustainable strategy involves the use of starting materials derived from renewable resources. For instance, chiral cyclobutane (B1203170) synthons can be accessed from naturally occurring terpenes like (-)-α-pinene. Developing synthetic routes that transform such bio-based precursors into the target molecule would significantly improve the sustainability profile of its production.

Table 1: Comparison of Potential Synthetic Routes

Feature Traditional Chemical Synthesis Potential Green/Sustainable Routes
Starting Materials Often petroleum-derived Bio-based, renewable sources (e.g., terpenes)
Catalysts Heavy metals (e.g., Rhodium, Palladium) Biocatalysts (e.g., engineered transaminases)
Reaction Conditions High temperatures, harsh reagents Mild, aqueous conditions (biocatalysis)
Solvents Potentially hazardous organic solvents Benign solvents (e.g., water) or solvent-free
Stereocontrol May require chiral auxiliaries or resolution High intrinsic enantioselectivity from enzymes
Waste Generation Higher E-Factor (waste/product ratio) Lower E-Factor, improved atom economy

Development of Novel Catalytic Transformations Involving the Cyclobutanamine Moiety

Beyond its synthesis, the cyclobutanamine moiety itself is a target for innovative catalytic transformations to generate diverse libraries of novel compounds. A significant area of emerging research is the catalyst-controlled C–H functionalization of the cyclobutane ring. nih.gov This powerful strategy allows for the direct conversion of C–H bonds into new C–C or C-heteroatom bonds, offering a modular approach to derivatization.

Recent advances have shown that rhodium(II) and palladium(II) catalysts can achieve regio- and stereoselective C–H functionalization on cyclobutane scaffolds. nih.govresearchgate.netchemrxiv.org Future work could involve using the amine group in (1S,2S)-2-methoxycyclobutanamine, or a derivative thereof, as a directing group to guide the catalyst to specific C–H bonds on the ring. chemrxiv.orgacs.org This would enable the precise installation of aryl, alkyl, or other functional groups, rapidly generating analogues with modified properties. For example, rhodium-catalyzed C–H insertion reactions or palladium-catalyzed arylations could provide access to previously inaccessible chemical space. nih.govchemrxiv.org

Furthermore, rhodium-catalyzed reactions are not limited to C-H functionalization. Asymmetric arylation of cyclobutene (B1205218) precursors and enantioselective annulations involving cyclobutanones represent powerful methods for constructing complex, polycyclic scaffolds. nih.govrsc.org Applying this logic, (1S,2S)-2-methoxycyclobutanamine could be used as a chiral starting material for diastereoselective transformations, leveraging its inherent stereochemistry to control the formation of new stereocenters.

Table 2: Potential Catalytic Transformations for Derivatization

Transformation Catalyst System Potential Application
Directed C(sp³)–H Arylation Palladium(II) with an amino acid ligand chemrxiv.org Selective introduction of aryl groups at positions guided by the amine moiety.
Regiodivergent C–H Insertion Rhodium(II) carbenes nih.gov Catalyst-controlled functionalization at different positions (e.g., C3) of the ring.
Asymmetric Annulation Rhodium(I) with chiral ligands nih.gov Construction of complex, C(sp³)-rich fused ring systems for drug discovery.
Oxidative C–H Diamination Rhodium(II) researchgate.net Direct, one-step installation of a second amine functionality onto the ring.

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and optimization of this compound and its derivatives, modern production technologies like continuous flow chemistry and automated synthesis are essential. whiterose.ac.uk Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. whiterose.ac.uk

Integrating the synthesis of this compound into a continuous flow process could lead to higher yields and purity. rsc.org For biocatalytic routes, enzymes can be immobilized in packed-bed reactors, allowing for efficient catalyst reuse and a streamlined production line. rsc.org Flow chemistry is also particularly well-suited for handling hazardous intermediates or highly exothermic reactions safely.

Automated synthesis platforms can further accelerate research by enabling high-throughput experimentation. chemrxiv.org Such systems can perform numerous reactions in parallel under varied conditions, allowing for the rapid optimization of synthetic routes or the creation of large libraries of derivatives for screening. rsc.org For instance, an automated platform could be used to screen a wide array of catalysts and coupling partners for the C–H functionalization of the cyclobutane core, generating valuable structure-activity relationship (SAR) data in a fraction of the time required by manual methods. rsc.org

Table 3: Advantages of Integrating Synthesis into Modern Platforms

Platform Key Advantages Impact on (1S,2S)-2-methoxycyclobutanamine Chemistry
Continuous Flow Chemistry Enhanced safety, precise process control, improved heat/mass transfer, easy scalability. whiterose.ac.uk More efficient, consistent, and safer production; enables use of immobilized biocatalysts. rsc.org
Automated Synthesis High-throughput experimentation, rapid reaction optimization, automated data collection. chemrxiv.orgamidetech.com Accelerated discovery of new derivatives and optimization of synthetic conditions.
Integrated Systems Combination of flow and automation for end-to-end synthesis and analysis. Streamlined process from synthesis to purification and analysis for rapid library generation. rsc.org

Expanding the Scope of its Application as a Chiral Scaffold in Unexplored Chemical Domains

The distinct, non-planar structure of the cyclobutane ring makes it a highly attractive but underutilized scaffold in drug discovery. whiterose.ac.uk Unlike flat aromatic rings that dominate many compound libraries, the puckered three-dimensional (3D) nature of this compound provides an excellent framework for exploring new regions of chemical space.

One of the most promising future directions is its application in fragment-based drug discovery (FBDD). whiterose.ac.ukmanufacturingchemist.com FBDD utilizes small, low-complexity molecules (fragments) to identify starting points for developing potent and selective drugs. nih.gov The defined 3D shape and available vectors for chemical elaboration make (1S,2S)-2-methoxycyclobutanamine an ideal core for a fragment library designed to probe the complex topologies of protein binding sites. whiterose.ac.ukrsc.org

Furthermore, its inherent chirality and rigidity can be exploited in the field of asymmetric catalysis, where it could serve as a novel chiral ligand for transition metals or as an organocatalyst. The fixed spatial arrangement of its substituents could induce high stereoselectivity in chemical reactions. Finally, the scaffold could find use in materials science, where incorporating such rigid, chiral units into polymers or other materials could impart unique chiroptical or structural properties. The development of novel photocatalytic methods for creating complex cyclobutane-fused scaffolds further broadens the potential for creating novel molecular architectures for various applications. acs.orgnih.gov

Table 4: Potential Applications of the Chiral Scaffold in New Domains

Domain Key Features of the Scaffold Potential Impact
Fragment-Based Drug Discovery (FBDD) High sp³ character, rigid 3D geometry, defined chemical vectors. whiterose.ac.uk Development of more potent and selective clinical candidates by "escaping flatland". nih.gov
Asymmetric Catalysis Defined stereochemistry, conformational rigidity. Creation of novel chiral ligands or organocatalysts for stereoselective synthesis.
Materials Science Chiral, rigid structure. Design of new polymers or functional materials with unique optical or physical properties.
Complex Molecule Synthesis Versatile building block for cycloadditions and ring-fusions. acs.orgnih.gov Access to novel, complex tetracyclic and polycyclic molecular architectures. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S,2S)-2-methoxycyclobutanamine hydrochloride, and how can enantiomeric purity be ensured?

  • Methodology : The synthesis of structurally related cyclobutane derivatives often involves cyclization reactions or functional group modifications. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride was synthesized via a multi-step process involving tert-butoxycarbonyl (Boc) protection, methylation, and acid-mediated deprotection . To ensure enantiomeric purity, chiral chromatography (e.g., using C18 or chiral stationary phases) or enzymatic resolution can be employed. Reaction intermediates should be monitored via LCMS and HPLC to confirm retention times and purity .

Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stability?

  • Methodology :

  • Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases .
  • Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity conditions. Monitor degradation via HPLC and NMR .

Q. What analytical techniques are critical for verifying structural integrity and purity?

  • Methodology :

  • NMR : 1H/13C NMR to confirm stereochemistry (e.g., δ 3.89–3.86 ppm for methoxy protons in related compounds) .
  • LCMS/HPLC : Use reverse-phase columns (C18) with mobile phases like acetonitrile/water. Compare retention times to reference standards .
  • Chiral Analysis : Polarimetry or chiral HPLC to validate the (1S,2S) configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Studies : Perform in vitro assays (e.g., receptor binding or enzyme inhibition) across multiple concentrations to establish EC50/IC50 values.
  • Metabolic Stability : Use liver microsomes or hepatocyte models to assess whether metabolites contribute to observed activity .
  • Batch Variability : Cross-validate results using independently synthesized batches and third-party analytical testing .

Q. What strategies are recommended for studying the compound’s metabolic stability and potential drug-drug interactions?

  • Methodology :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLM) or cytochrome P450 isoforms (e.g., CYP3A4) to identify primary metabolic pathways.
  • Drug-Drug Interaction (DDI) Screening : Use fluorescent or LCMS-based assays to evaluate inhibition/induction of key CYP enzymes .
  • Pharmacokinetic Modeling : Integrate in vitro data with in silico tools (e.g., GastroPlus) to predict bioavailability and clearance .

Q. How can computational methods guide the optimization of (1S,2S)-2-methoxycyclobutanamine hydrochloride for target selectivity?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., serotonin or NMDA receptors).
  • QSAR Studies : Corrogate structural features (e.g., methoxy group position) with activity data to design analogs with improved selectivity .
  • Free-Energy Perturbation (FEP) : Predict binding affinity changes for enantiomers or derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-methoxycyclobutanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S,2S)-2-methoxycyclobutanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.